molecular formula C9H5ClFN B1453109 2-Chloro-7-fluoroquinoline CAS No. 445041-65-6

2-Chloro-7-fluoroquinoline

Cat. No. B1453109
CAS RN: 445041-65-6
M. Wt: 181.59 g/mol
InChI Key: CZWRXWIIFBLBEH-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN . It has a molecular weight of 181.6 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . The storage temperature is 4°C .

Scientific Research Applications

  • Synthesis of Fluoroquinoline and Difluoropyridine : A study by Hamer et al. (2010) demonstrates the synthesis of 2-fluoroquinoline from corresponding chloro-compounds, showcasing the role of 2-Chloro-7-fluoroquinoline in chemical synthesis processes (Hamer, Link, Jurjevich, & Vigo, 2010).

  • Antimicrobial Potency : Desai et al. (2012) synthesized new quinoline based derivatives, including those with 2-chloro-6-fluoroquinolin-3-yl, demonstrating significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2012).

  • Antioxidative and Prooxidative Effects : Liu et al. (2002) explored the effect of 4-hydroxyquinoline derivatives, including 7-fluoro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. This research shows the importance of structural and distributive status of these compounds in their antioxidative and prooxidative roles, which could be crucial in pharmaceutical applications (Liu, Han, Lin, & Luo, 2002).

  • Antibacterial Properties : Al-Hiari et al. (2007) researched the antibacterial properties of new 8-nitrofluoroquinolone derivatives, starting with 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the potential of chloro-fluoroquinoline derivatives in developing new antibacterial agents (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

  • Positron Emission Tomography (PET) Imaging in Alzheimer's Disease : Vasdev et al. (2012) synthesized [18F]2-fluoroquinolin-8-ol for PET-CT imaging in mouse models of Alzheimer's disease, demonstrating the potential of fluoroquinoline derivatives in neuroimaging and diagnosis of neurodegenerative diseases (Vasdev et al., 2012).

  • Antibacterial Activity with Novel Substituents : Kuramoto et al. (2003) designed and synthesized quinolones with novel N-1 substituents, including 8-chloroquinolones. These compounds showed potent antibacterial activities, opening avenues for new antibacterial drug development (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-7-fluoroquinoline, like other quinolones, are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction inhibits the supercoiling of DNA, a critical step in DNA replication, and leads to the cessation of DNA synthesis and cell death .

Biochemical Pathways

The affected biochemical pathways primarily involve the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for controlling the topological state of DNA during replication. By inhibiting these enzymes, this compound prevents the normal unwinding and rewinding of DNA, disrupting various DNA processes and leading to cell death .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration, which makes them potent agents . They are also well-tolerated in both oral and parenteral administrations .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication, leading to cell death . This is achieved through the disruption of DNA processes, as mentioned above.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of quinolones can be affected by factors such as pH levels, presence of divalent cations, and bacterial resistance mechanisms .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-7-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWRXWIIFBLBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706389
Record name 2-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

445041-65-6
Record name 2-Chloro-7-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-7-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The abstract mentions "in silico molecular docking analysis". How does molecular docking contribute to understanding the antibacterial activity of fluoroquinolones like 2-Chloro-7-fluoroquinoline?

A1: Molecular docking simulations help visualize and predict how a molecule, like this compound, interacts with its biological target, often a protein. In the context of antibacterial activity, the likely target is DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. []

    Q2: The research investigates the "pharmacokinetic properties" of the synthesized fluoroquinolones. Why is understanding the pharmacokinetic profile important for compounds like this compound, particularly in the context of antibacterial drug development?

    A2: Pharmacokinetics describes what the body does to a drug. For a compound like this compound to be effective as an antibacterial agent, it needs to reach its target site (bacterial enzymes) at sufficient concentrations and for a sufficient duration. []

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